molecular formula C8H17N B2630294 (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine CAS No. 2248215-31-6

(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine

Cat. No.: B2630294
CAS No.: 2248215-31-6
M. Wt: 127.231
InChI Key: FQWMQKNDFSGFMS-PKPIPKONSA-N
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Description

(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine: is a chiral amine compound characterized by the presence of a cyclopropyl group substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods, ensuring the stereochemistry is maintained.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    Chiral Resolution: Employing chiral catalysts or resolving agents to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Amines: From substitution reactions.

Scientific Research Applications

(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity and downstream signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-ol: A similar compound with a hydroxyl group instead of an amino group.

    (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-thiol: A thiol analog with a sulfur-containing group.

Uniqueness

(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-1-(2,2-dimethylcyclopropyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(9)4-7-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWMQKNDFSGFMS-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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